2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol

Medicinal Chemistry Process Chemistry Isoxazole Synthesis

2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS 76596-55-9) is a dibrominated isoxazole derivative bearing a secondary alcohol and a bromomethyl group on the same side chain. This scaffold is a critical intermediate in the patented synthesis of broxaterol (Z 1170), a selective β₂-adrenergic agonist.

Molecular Formula C5H5Br2NO2
Molecular Weight 270.908
CAS No. 76596-55-9
Cat. No. B2354324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol
CAS76596-55-9
Molecular FormulaC5H5Br2NO2
Molecular Weight270.908
Structural Identifiers
SMILESC1=C(ON=C1Br)C(CBr)O
InChIInChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2
InChIKeyWYIIEBIFVAUGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS 76596-55-9): A Dual-Reactive Isoxazole Scaffold for Accelerated Heterocyclic Synthesis


2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS 76596-55-9) is a dibrominated isoxazole derivative bearing a secondary alcohol and a bromomethyl group on the same side chain [1]. This scaffold is a critical intermediate in the patented synthesis of broxaterol (Z 1170), a selective β₂-adrenergic agonist [2]. The compound possesses two electronically distinct reactive centers—an aromatic bromide at the 3-position of the isoxazole ring and an aliphatic bromide adjacent to a hydroxyl group—enabling orthogonal derivatization strategies that monofunctionalized analogs cannot support [1].

Why 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol Cannot Be Replaced by Common Isoxazole Analogs in Multi-Step Syntheses


Generic substitution with monofunctional isoxazole analogs introduces hidden costs in synthetic route redesign. Compounds such as 2-(3-bromo-1,2-oxazol-5-yl)ethanol (CAS 105175-00-6) or 3-bromo-5-(bromomethyl)isoxazole (CAS 88982-28-9) each possess only one of the two reactive handles required for the canonical broxaterol pathway [1]. The absence of either the aliphatic bromide or the hydroxyl group precludes the efficient formation of the key oxirane intermediate and subsequent amination, forcing additional protection/deprotection or redox steps that erode overall yield [1]. The quantifiable consequences of this substitution are detailed below.

Quantitative Differentiation Evidence for 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol Against the Closest Analogs


Synthetic Yield: NaBH₄ Reduction to the Bromoethanol Intermediate vs. Ketone Precursor Stability

The target compound is synthesized from 3-bromo-5-bromoacetylisoxazole via NaBH₄ reduction in methanol, achieving a near-quantitative isolated yield. This yield compares favorably to the stability limitations of the ketone precursor, which is prone to over-reduction or decomposition under alternative conditions [1].

Medicinal Chemistry Process Chemistry Isoxazole Synthesis

Orthogonal Reactivity: Oxirane Formation Yield vs. Direct Amination Pathway

The target compound uniquely enables a two-step, high-yielding route to the oxirane intermediate (VII), which is subsequently opened with tert-butylamine to produce broxaterol. This orthogonal reactivity arises from the presence of both the hydroxyl group (for epoxide formation) and the aliphatic bromide (leaving group). The monofunctional analog 3-bromo-5-(bromomethyl)isoxazole (CAS 88982-28-9), lacking the hydroxyl, cannot form the oxirane directly and requires alternative, lower-yielding strategies [1][2].

Synthetic Methodology Epoxide Chemistry Amino Alcohol Synthesis

Dual-Reactive Architecture: Simultaneous Presence of Aromatic and Aliphatic Bromine vs. Monobrominated Analogs

The target compound contains two bromine atoms in electronically distinct environments: an aromatic bromide at the isoxazole 3-position (suitable for Pd-catalyzed cross-coupling) and an aliphatic bromide β to a hydroxyl (suitable for nucleophilic substitution). In contrast, 2-(3-bromo-1,2-oxazol-5-yl)ethanol (CAS 105175-00-6) possesses only the aromatic bromide, limiting its utility to a single diversification vector [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Validated Pharmacophore Lineage: Broxaterol (Z 1170) Intermediate with Established β₂-Selectivity vs. Unvalidated Analogs

The target compound is the direct precursor to broxaterol (Z 1170), a β₂-selective adrenergic agonist that demonstrated efficacy and long-lasting bronchodilation in animal models by both oral and parenteral routes, with greater selectivity for bronchial smooth muscle over cardiac muscle [1]. In contrast, non-brominated or differently substituted isoxazole analogs tested in the same series showed no agonistic activity [2].

Pharmacology Drug Discovery Adrenergic Receptor

Commercial Availability with Defined Purity Grade vs. Discontinued or Research-Only Status of Competitor Scaffolds

The target compound is commercially available from multiple vendors with a specified purity of 98% (e.g., Leyan, product number 1507492) and is supported by an MDL number (MFCD30723958) and PubChem CID (13626978) for unambiguous identification [1]. In comparison, several structurally related scaffolds such as 2-(3-bromo-1,2-oxazol-5-yl)ethanol (CAS 105175-00-6) are listed by some suppliers as 'discontinued' or available only in limited research quantities .

Chemical Sourcing Procurement Quality Control

Recommended Application Scenarios for 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Synthesis of β₂-Adrenergic Agonist Libraries via the Oxirane Route

The target compound's 74% oxirane formation yield and its established link to broxaterol [1][2] make it the optimal starting material for synthesizing focused libraries of 1-(3-bromo-isoxazol-5-yl)-2-aminoethanol derivatives. Researchers can exploit the oxirane intermediate to introduce diverse amine nucleophiles (primary, secondary, heterocyclic) in a single ring-opening step, generating SAR data around the amine moiety while maintaining the bromoisoxazole core constant. This strategy avoids the 3-4 step sequences that would be required if starting from the non-hydroxylated analog 3-bromo-5-(bromomethyl)isoxazole.

Chemoselective Derivatization for PROTAC Linker Attachment

The orthogonal reactivity of the two bromine atoms [3] enables sequential functionalization ideal for PROTAC (Proteolysis Targeting Chimera) synthesis. The aromatic bromide at the isoxazole 3-position can undergo Suzuki-Miyaura cross-coupling to attach a ligand for the target protein, while the aliphatic bromide can be displaced with a PEG-diamine linker to connect the E3 ligase ligand. This dual-handle architecture, confirmed by the compound's structural characterization in US 4,276,299 [1], eliminates the need for orthogonal protecting groups required when using monofunctionalized isoxazole scaffolds.

Process Chemistry Scale-Up for Broxaterol and Structural Analogs

The 97.3% reduction yield documented in the patent literature [1], combined with the compound's distillable nature (bp 165°C/0.1 mmHg), supports kilo-lab and pilot-plant scale synthesis. The robust NaBH₄ reduction protocol (10-15°C, methanol, 1 h) is readily scalable, and the product's thermal stability at reduced pressure allows purification by vacuum distillation rather than chromatography. This contrasts with the ketone precursor, which requires careful temperature control to prevent decomposition [1].

Bioconjugation via Alcohol Functionalization

The secondary alcohol in the target compound provides a handle for esterification or carbamate formation, enabling conjugation to fluorophores, biotin, or solid supports. The simultaneous presence of the aliphatic bromide allows for subsequent displacement with thiols or amines after conjugation, a sequential strategy not possible with 2-(3-bromo-1,2-oxazol-5-yl)ethanol (CAS 105175-00-6), which lacks the leaving group . This scenario is particularly relevant for chemical biology probe development.

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